3-(1-(2-oxo-2H-chromene-3-carbonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione
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Overview
Description
3-(1-(2-oxo-2H-chromene-3-carbonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione is a complex organic compound that features a unique combination of a chromene moiety, a pyrrolidine ring, and an oxazolidine-2,4-dione structure
Mechanism of Action
Target of Action
It is known that compounds with a similar structure, such as 2-oxo-2h-chromene-3-carboxylic acid, are coumarins . Coumarins are known to interact with various biological targets, including enzymes and receptors, and play a role in a wide range of biological activities .
Mode of Action
Compounds with similar structures have been found to interact with their targets in various ways, leading to changes in cellular processes . For instance, indole derivatives, which share a similar heterocyclic structure, have been found to bind with high affinity to multiple receptors .
Biochemical Pathways
Compounds with similar structures, such as indole derivatives, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that these compounds may affect a variety of biochemical pathways.
Pharmacokinetics
The pyrrolidine ring, a component of this compound, is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring . These properties could potentially impact the bioavailability of the compound .
Result of Action
Compounds with similar structures, such as indole derivatives, have been found to exhibit a range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
It is known that the biological activity of compounds can be influenced by various factors, including the spatial orientation of substituents and the stereoisomers of the compound .
Biochemical Analysis
Biochemical Properties
Compounds with similar structures, such as coumarins and pyrrolidines, have been reported to exhibit a wide range of biological activities .
Molecular Mechanism
It is possible that it may interact with various biomolecules, leading to changes in gene expression or enzyme activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-(2-oxo-2H-chromene-3-carbonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chromene derivative, which is then coupled with a pyrrolidine intermediate. The final step
Properties
IUPAC Name |
3-[1-(2-oxochromene-3-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O6/c20-14-9-24-17(23)19(14)11-5-6-18(8-11)15(21)12-7-10-3-1-2-4-13(10)25-16(12)22/h1-4,7,11H,5-6,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKNZPSLAVUHLAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C(=O)COC2=O)C(=O)C3=CC4=CC=CC=C4OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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